molecular formula C4H10O3 B1332150 2,2-Dimethoxyethanol CAS No. 30934-97-5

2,2-Dimethoxyethanol

Cat. No. B1332150
CAS RN: 30934-97-5
M. Wt: 106.12 g/mol
InChI Key: NYPNCQTUZYWFGG-UHFFFAOYSA-N
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Description

2,2-Dimethoxyethanol, commonly referred to as dimethoxyethane (DME), is a glycol ether with a variety of applications in both industrial and research settings. It is often used as a solvent due to its ability to dissolve both polar and nonpolar compounds and is particularly noted for its use in electrolytes for batteries, as well as in the study of hydrogen bonding and molecular interactions.

Synthesis Analysis

The synthesis of DME-based electrolytes has been explored for use in rechargeable Mg batteries. A novel Mg2(μ-Cl)2 cation complex was synthesized in DME by reacting MgCl2 with Mg salts or Lewis acid salts. This process led to the development of highly active electrolytes with near 100% efficiency, a wide electrochemical window, and high ionic conductivity, which could be significant for the formulation of practical Mg batteries .

Molecular Structure Analysis

The molecular structure of DME has been characterized through various techniques. Single crystal X-ray diffraction, Raman spectroscopy, and NMR have been used to elucidate the structure of the Mg2(μ-Cl)2 cation complex in DME . Additionally, the crystal and molecular structure of DME itself was investigated using a new diffractometer, revealing that DME crystallizes in the monoclinic system with a TGT conformation .

Chemical Reactions Analysis

DME has been utilized as an etherification agent for the synthesis of methyl ethers from biomass-derived hydroxyl compounds. Using an H3PW12O40 catalyst, the formation of isosorbide methyl ethers was achieved with an 80% GC yield from isosorbide, highlighting the importance of the acid catalyst type and amount in improving etherification reactivities . Furthermore, DME has been used as a solvent in the Schmidt reaction, providing a safer alternative to chlorinated solvents for the synthesis of amides and amidoesters from ketones and β-ketoesters .

Physical and Chemical Properties Analysis

The physical and chemical properties of DME have been extensively studied. Thermophysical measurements and computational studies using density functional theory and molecular dynamics have provided insights into the molecular-level structure of DME and its interactions with other molecules, such as ethanol. These studies have shown significant deviations from ideality due to intermolecular hydrogen bonding and the balance of homo- and heteroassociations . NMR studies and conformational energy calculations have also contributed to the understanding of DME's behavior in different solvent systems . The dynamics of DME in various solvents, including aqueous and non-aqueous solutions, have been compared, revealing its solvation properties and the effect of temperature on its behavior .

Scientific Research Applications

Synthesis and Structural Analysis

2,2-Dimethoxyethanol can be synthesized from glycerol and acetone through a multi-step process, yielding a product that is easily identifiable by IR and 1H NMR spectra. This synthesis process is characterized by its mild reaction conditions and straightforward procedure (Liu Zhan-zhu, 2008).

Conformational Studies

Research into 1,2-dimethoxyethane, a related compound, includes gas-phase NMR studies to understand its conformation. Previous studies have compared these gas-phase conformations with those in nonpolar solvents (A. Abe & K. Inomata, 1991).

Electrolytes for Supercapacitors

Mixing 1,2-dimethoxyethane with 1-ethyl-3-methylimidazolium bis(trifluoromethylsulphonyl)imide improves the electrolytic properties for supercapacitors. This combination shows enhanced ionic conductivity and viscosity, leading to increased power density in supercapacitors (A. Jänes et al., 2016).

Application in Schmidt Reactions

Dimethoxyethane serves as an alternative solvent for Schmidt reactions, offering a safer option compared to traditionally used chlorinated solvents. This application is significant in the preparation of homochiral N-(5-Oxazolyl)oxazolidinones from N-Acetoacetyl derivatives of oxazolidinones (N. Gálvez et al., 1996).

Etherification of Hydroxyl Compounds

1,2-Dimethoxyethane has been explored as an etherification agent for converting biomass-derived hydroxyl compounds into methyl ethers. This application uses acid-catalyzed synthesis, showing significant potential in terms of yield and efficiency (Penghua Che et al., 2015).

Lithium Metal Battery Electrolytes

In lithium metal batteries, 1,2-dimethoxyethane is a common electrolyte solvent. Modifications to its structure, such as substituting methoxy groups with ethoxy groups, have shown to improve the electrochemical stability of lithium bis(fluorosulfonyl)imide electrolytes in high-voltage conditions (Yuelang Chen et al., 2021).

properties

IUPAC Name

2,2-dimethoxyethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10O3/c1-6-4(3-5)7-2/h4-5H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYPNCQTUZYWFGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CO)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10184921
Record name 2,2-Dimethoxyethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10184921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

106.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2-Dimethoxyethanol

CAS RN

30934-97-5
Record name 2,2-Dimethoxyethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=30934-97-5
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,2-Dimethoxyethanol
Source ChemIDplus
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Record name 2,2-Dimethoxyethanol
Source EPA DSSTox
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Record name 2,2-dimethoxyethanol
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Record name 2,2-DIMETHOXYETHANOL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
55
Citations
P Bhattacharya, P Steele, LL Ingram - BioResources, 2010 - jtatm.textiles.ncsu.edu
Bio-oil is a promising alternative source of energy produced from fast pyrolysis of biomass. Increasing the viscosity of bio-oil during storage is a major problem that can be controlled by …
Number of citations: 12 jtatm.textiles.ncsu.edu
S Machida, Y Hashimoto, K Saigo, J Inoue… - Tetrahedron, 1991 - Elsevier
2,2-Dimethoxyethyl 2-alkenoates are easily transformed into 2-(1-alkenyl)-1,3-dioxolan-2-ylium cations in situ on the action of titanium tetrachloride, which react with enamines to …
Number of citations: 34 www.sciencedirect.com
G Xu, A Wang, J Pang, X Zhao, J Xu, N Lei… - …, 2017 - Wiley Online Library
Production of chemicals and fuels from renewable cellulosic biomass is important for the creation of a sustainable society, and it critically relies on the development of new and efficient …
A Guarna, A Trabocchi, G Menchi - Encyclopedia of Reagents …, 2001 - Wiley Online Library
[ 51673‐84‐8 ] C 4 H 8 O 3 (MW 104.10) InChI = 1S/C4H8O3/c1‐6‐4(3‐5)7‐2/h3‐4H,1‐2H3 InChIKey = OGFKTAMJLKHRAZ‐UHFFFAOYSA‐N (reagent used as two‐carbon …
Number of citations: 2 onlinelibrary.wiley.com
SA Alrumman - Arabian Journal for Science and Engineering, 2018 - Springer
A great variety of weeds grow in the Abha area, Saudi Arabia, at more than 2700 m above sea level. The aim of this study was to evaluate the antimicrobial activities of various extracts …
Number of citations: 8 link.springer.com
Y Hashimoto, K Saigo, S Machida, M Hasegawa - Tetrahedron letters, 1990 - Elsevier
2,2-Dimethoxyethyl acrylate, which is easily prepared by the Mitsunobu reaction, reacts with dienes at −78 C in the presence of a Lewis acid such as titanium(IV) chloride to afford the …
Number of citations: 17 www.sciencedirect.com
EJ Corey, DY Gin, RS Kania - Journal of the American Chemical …, 1996 - ACS Publications
Described herein is the first total synthesis of ecteinascidin 743 (1), 1 an exceedingly potent and rare marine-derived antitumor agent which is slated for clinical trials when adequate …
Number of citations: 526 pubs.acs.org
P Steele - researchgate.net
Fast pyrolysis of woody biomass produces a liquid fraction called bio-oil (50-70%), gaseous fraction (10-30%) and char (10-20%). Bio-oil is the condensed liquid fraction which is …
Number of citations: 0 www.researchgate.net
W Li, C Pan, Q Zhang, Z Liu, J Peng, P Chen… - Bioresource …, 2011 - Elsevier
In this work, the low-boiling fraction (LBF) of bio-oil was used as feed stock. LBF is a very complex mixture, and the three groups in LBF: acids, aldehydes and phenols, are primarily …
Number of citations: 100 www.sciencedirect.com
P Bhattacharya - 2010 - scholarsjunction.msstate.edu
Bio-oil is produced by the rapid pyrolysis of biomass and is a source of renewable fuel. The increase in viscosity during storage is a major problem that can be controlled by the addition …
Number of citations: 0 scholarsjunction.msstate.edu

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